molecular formula C11H15BrN2O2S B594030 3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine CAS No. 1283337-50-7

3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine

Cat. No.: B594030
CAS No.: 1283337-50-7
M. Wt: 319.217
InChI Key: GVFRAFHAGVYPGN-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 3-methylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Sulfonylation: The attachment of the sulfonyl group to the pyridine ring.

    Piperidine Substitution:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylpiperidin-1-ylsulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

3-bromo-5-(3-methylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-3-2-4-14(8-9)17(15,16)11-5-10(12)6-13-7-11/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFRAFHAGVYPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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